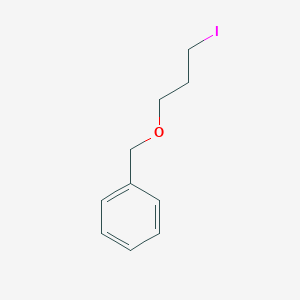

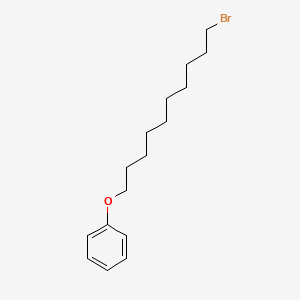

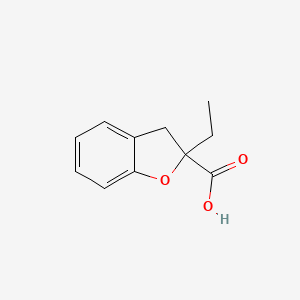

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Overview

Description

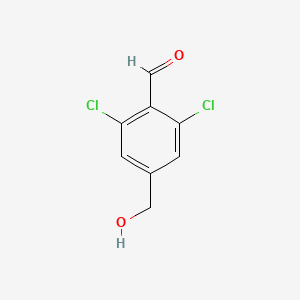

“(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone” is a special chemical compound with the CAS number 256382-50-0 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 . Detailed structural analysis would require more specific information such as NMR or crystallography data, which is not available in the sources I found.Physical And Chemical Properties Analysis

This compound has a density of 1.201g/cm3 . Its boiling point is 309.5°C at 760 mmHg . The vapor pressure is 0.000638mmHg at 25°C .Scientific Research Applications

Synthesis of Chiral Allenamides

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been utilized in the practical synthesis of novel chiral allenamides. These compounds demonstrate potential in stereoselective inverse cycloaddition reactions and maintaining purity in chemical processes (Xiong et al., 2005).

Reagent in Chemical Synthesis

This compound serves as a valuable reagent in chemical synthesis, demonstrating stability under various conditions, such as surviving silica gel or basic alumina column chromatography without significant polymerization at temperatures above 80°C. It can be stored for months without considerable decomposition in an anhydrous environment (Lu & Hsung, 2009).

Enantioselective Synthesis of Aminophosphonic Acids

The enantioselective synthesis of pharmacologically relevant aminophosphonic acids such as (S)-AP-3 and (R)-AP-4 has been achieved using (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone. This synthesis involves diastereoselective azidation and has shown good yields, indicating its efficacy in producing complex organic compounds (Reyes-Rangel et al., 2006).

Synthesis of Nonproteinogenic Amino Acids

This oxazolidinone derivative plays a critical role in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. The study highlights a unique "oxazolidinone rearrangement" reaction, showcasing the compound's versatility in complex organic syntheses (Wee & McLeod, 2003).

Modification of the Evans Auxiliary

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been used to modify the Evans Auxiliary, enhancing its utility in organic synthesis. The modified auxiliary demonstrated improved characteristics like higher melting points, pronounced crystallization tendency, and facilitated recovery, making it more efficient, especially on a larger scale (Hintermann & Seebach, 1998).

Safety And Hazards

Future Directions

properties

InChI |

InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCDELJNAKUUJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C=CN1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457942 | |

| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone | |

CAS RN |

256382-50-0 | |

| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)